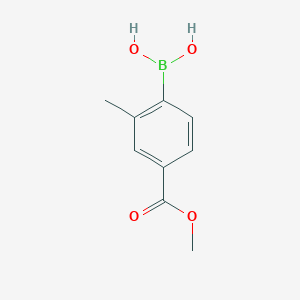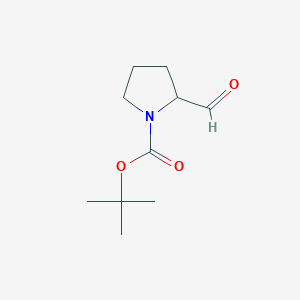
1-Boc-2-Formylpyrrolidine
Overview
Description
1-Boc-2-Formylpyrrolidine, also known as tert-butyl 2-formylpyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C10H17NO3 . It has a molecular weight of 199.25 g/mol . The compound is used for research and development purposes .
Synthesis Analysis
1-Formylpyrrolidine is used in the synthesis of 1-oxa-3,4-dimethyl-5-(1-pyrrolidino)-2,2-di(tert-butyl)silacyclopentane and 1-oxa-4-isopropyl-5-(1-pyrrolidino)-2,2-di(tert-butyl)silacyclopentane .Physical And Chemical Properties Analysis
1-Boc-2-Formylpyrrolidine is a liquid that should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Synthesis of Pharmaceutically Relevant Compounds : A study by Sheikh et al. (2012) outlines the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and piperidines, which are crucial in pharmaceutical compounds. They used lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine, offering a general method for creating compounds with a quaternary stereocenter (Sheikh et al., 2012).
Stability and Dynamics in Synthesis : Beng et al. (2012) investigated the stability and dynamics of configurationally stable 2-lithio-2-arylpyrrolidines. They found that these compounds, derived from N-Boc-2-lithio-2-arylpiperidines, are stable under specific conditions, which is significant for alkylating or acylating tertiary benzylic carbanions (Beng et al., 2012).
Synthesis of NK1 Antagonist : In a study by Xiao et al. (2005), the selective lithiation of N-Boc-2-phenylpiperidine and pyrrolidine was used for synthesizing a potent NK1 ligand, a class of compounds important in neuropharmacology (Xiao et al., 2005).
Aerobic Copper-Catalyzed Transformations : Wdowik and Chemler (2017) developed a method for converting 4-pentenylsulfonamides to 2-formylpyrrolidines via aerobic copper-catalyzed aminooxygenation. This method is notable for its chemoselectivity and functional group compatibility (Wdowik & Chemler, 2017).
Mechanistic Insights in Organic Reactions : Xue and Silverman (2010) reported on a unique N→O tert-butyloxycarbonyl (Boc) migration mechanism, providing insights into the chemical behavior of these compounds under certain conditions (Xue & Silverman, 2010).
Cobalt-Catalyzed C-H Amination : Goswami et al. (2018) explored the use of [Co(Corrole)]- complexes in ring-closing C-H amination of aliphatic azides. This study demonstrates the potential of cobalt complexes in organic synthesis, particularly in the formation of N-heterocyclic compounds (Goswami et al., 2018).
Electrochemical Applications : Kuleshova et al. (2012) utilized microfluidic electrolysis for the methoxylation of N-formylpyrrolidine, illustrating the application of electrochemical methods in the synthesis of such compounds (Kuleshova et al., 2012).
Optical and Luminescent Properties : Krishnamoorthy et al. (2017) studied the synthesis, structure, and luminescent properties of 2-(N-alkylimino)pyrrolyl organoboranes, highlighting the importance of such compounds in the development of new materials with specific optical characteristics (Krishnamoorthy et al., 2017).
Mechanism of Action
Target of Action
It’s important to note that this compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active compounds .
Mode of Action
The mode of action of 1-Boc-2-Formylpyrrolidine is largely dependent on the specific biochemical context in which it is used. As a chemical building block, its role is to contribute structural elements to the final compound, which then interacts with biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 1-Boc-2-Formylpyrrolidine are determined by the final compound that it helps to form. Therefore, without information on the specific compound being synthesized, it’s difficult to summarize the affected pathways .
Pharmacokinetics
Instead, it is used as a building block in the synthesis of other compounds . It has been noted that it has high gi absorption and is bbb permeant .
Result of Action
Instead, its effects are seen in the context of the final compound that it helps to synthesize .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
properties
IUPAC Name |
tert-butyl 2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPZCVWPFMBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401032 | |
| Record name | 1-Boc-2-Formylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-Formylpyrrolidine | |
CAS RN |
117625-90-8 | |
| Record name | 1-Boc-2-Formylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

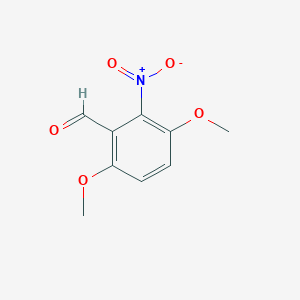
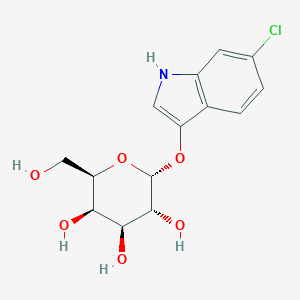
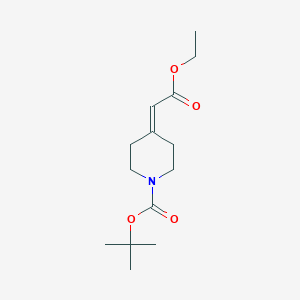
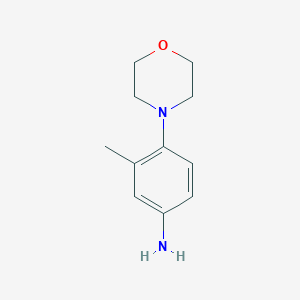
![2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol](/img/structure/B174994.png)
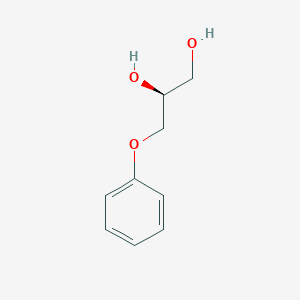
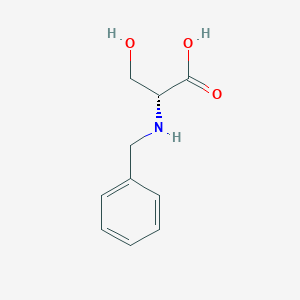
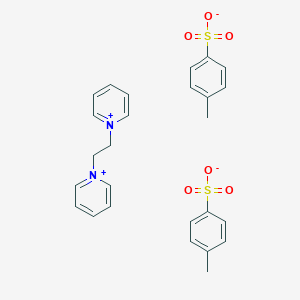
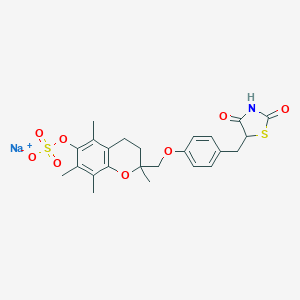
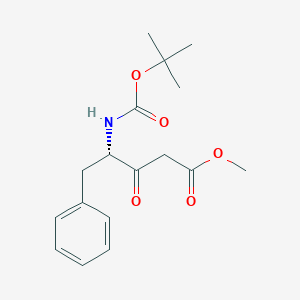
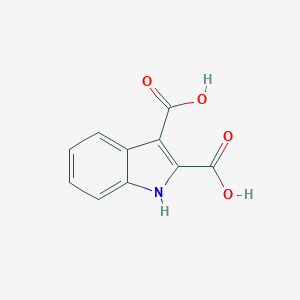
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B175011.png)
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)
